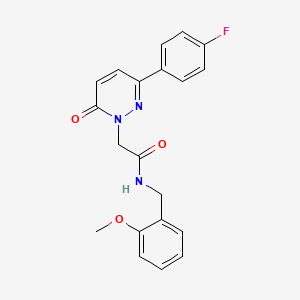
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C20H18FN3O3 and its molecular weight is 367.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, structure-activity relationships, and biological evaluations of this compound, highlighting its mechanisms of action and therapeutic implications.
Chemical Structure and Properties
- Molecular Formula : C19H19FN4O2
- Molecular Weight : 364.38 g/mol
- CAS Number : 922994-01-2
The compound features a pyridazinone core with a fluorophenyl substituent and a methoxybenzyl group, which may influence its biological activity through enhanced lipophilicity and interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyridazinone scaffold.
- Introduction of the fluorophenyl and methoxybenzyl groups via nucleophilic substitution reactions.
- Purification through recrystallization or chromatography to obtain the final product in high yield.
Antimicrobial Activity
Research indicates that derivatives of pyridazinones exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that certain analogs can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10−5 to 10−7 M .
Anticancer Properties
The compound has been evaluated for its anticancer potential against several tumor cell lines:
- Cytotoxicity Assays : The compound demonstrated cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values in the micromolar range .
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by modulating cell cycle progression and promoting the release of pro-apoptotic factors .
Anti-inflammatory Effects
Studies have also explored the anti-inflammatory properties of this compound:
- The compound has shown potential in reducing levels of inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting a mechanism that may involve inhibition of nuclear factor kappa B (NF-kB) signaling pathways .
Structure-Activity Relationship (SAR)
The presence of specific functional groups in this compound is crucial for its biological activity:
- Fluorophenyl Group : Enhances binding affinity to target receptors due to increased electron-withdrawing capacity.
- Methoxybenzyl Moiety : Contributes to improved solubility and bioavailability, facilitating better interaction with biological systems .
Case Studies
Several studies have been conducted to evaluate the biological efficacy of this compound:
- Antimicrobial Study : A study published in Journal of Brazilian Chemical Society reported that related pyridazinone derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a promising avenue for developing new antibiotics .
- Cytotoxicity Assessment : Research published in Molecules demonstrated that certain derivatives showed potent cytotoxic effects against various cancer cell lines, with detailed analyses revealing their ability to disrupt cellular processes critical for tumor growth .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-27-18-5-3-2-4-15(18)12-22-19(25)13-24-20(26)11-10-17(23-24)14-6-8-16(21)9-7-14/h2-11H,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQLVIXLSHICLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














